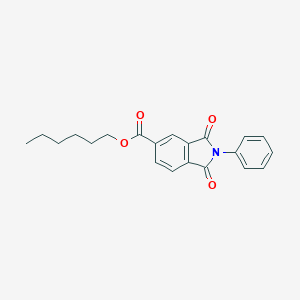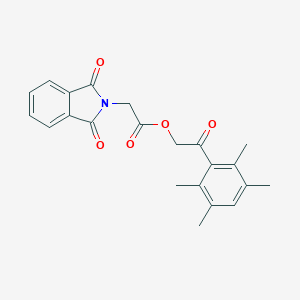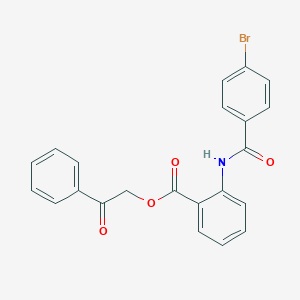
Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a chemical compound with the molecular formula C21H21NO4 It is known for its unique structure, which includes a hexyl ester group attached to a 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves the esterification of 1,3-dioxo-2-phenyl-5-isoindolinecarboxylic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other similar compounds, such as:
- Methyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate
- Ethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate
- Propyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate
These compounds share a similar core structure but differ in the ester group attached. The unique properties of this compound, such as its solubility and reactivity, make it distinct and valuable for specific applications.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
hexyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-2-3-4-8-13-26-21(25)15-11-12-17-18(14-15)20(24)22(19(17)23)16-9-6-5-7-10-16/h5-7,9-12,14H,2-4,8,13H2,1H3 |
InChI Key |
KOIANIIQKGWQCT-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}-2-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE](/img/structure/B340217.png)
![4-[1-(4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}PHENYL)-1-METHYLETHYL]PHENYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE](/img/structure/B340218.png)
![3,4-dimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B340220.png)



![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl decanoate (non-preferred name)](/img/structure/B340229.png)
![N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B340230.png)
![2-{3-Nitrophenyl}-2-oxoethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B340232.png)

![2-(4-Methylphenyl)-2-oxoethyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B340237.png)
![2-(4-Bromophenyl)-2-oxoethyl 3-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B340238.png)
